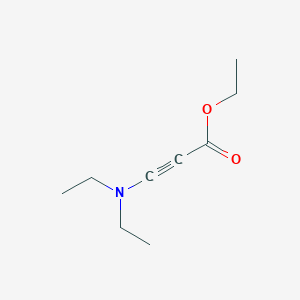
Cobalt--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–sulfanylidenemolybdenum (1/1) is an intriguing compound that combines cobalt and molybdenum with a sulfanylidenemolybdenum ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylidenemolybdenum (1/1) typically involves the reaction of cobalt salts with molybdenum sulfide precursors under controlled conditions. One common method includes the use of cobalt chloride and ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of cobalt–sulfanylidenemolybdenum (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, precise temperature control, and advanced purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like sodium borohydride, hydrogen gas, and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) and molybdenum(VI) species, while reduction can produce cobalt(II) and molybdenum(IV) species. Substitution reactions can result in a variety of cobalt and molybdenum complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, hydrodesulfurization, and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems, including as a component of enzyme mimics and in drug delivery systems.
Industry: It is used in industrial processes, such as the production of fine chemicals and in the treatment of wastewater.
Mecanismo De Acción
The mechanism of action of cobalt–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound can facilitate electron transfer processes, activate small molecules, and stabilize reaction intermediates. The specific mechanism depends on the nature of the reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Cobalt–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Cobalt–sulfanylidenetungsten (1/1): Similar in structure but with tungsten instead of molybdenum, this compound may exhibit different catalytic properties and stability.
Cobalt–sulfanylidenemolybdenum (2/1): With a different stoichiometry, this compound may have distinct reactivity and applications.
Cobalt–sulfanylidenemolybdenum (1/2): Another variant with a different ratio of cobalt to molybdenum, leading to unique chemical properties.
Propiedades
Número CAS |
59787-35-8 |
|---|---|
Fórmula molecular |
CoMoS |
Peso molecular |
186.95 g/mol |
Nombre IUPAC |
cobalt;sulfanylidenemolybdenum |
InChI |
InChI=1S/Co.Mo.S |
Clave InChI |
INILCLIQNYSABH-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)




![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)




